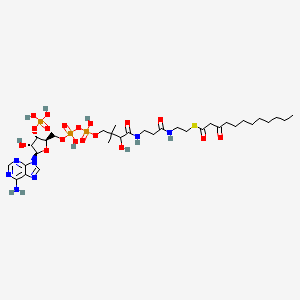
3-Oxododecanoyl-CoA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxododecanoyl-CoA is a long-chain acyl-CoA derivative that plays a crucial role in fatty acid metabolism. It is an oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxylic acid group of 3-oxododecanoic acid . This compound is involved in various metabolic pathways and is a key intermediate in the beta-oxidation of fatty acids .
准备方法
Synthetic Routes and Reaction Conditions
3-Oxododecanoyl-CoA can be synthesized through the enzymatic reaction involving long-chain acyl-CoA synthase. This enzyme catalyzes the formation of this compound from 3-oxododecanoic acid and coenzyme A . The reaction typically occurs under physiological conditions, with the presence of ATP and magnesium ions to facilitate the activation of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound is less common due to its specific biological role and the complexity of its synthesis. it can be produced in laboratory settings using recombinant DNA technology to express the necessary enzymes in microbial hosts such as Escherichia coli .
化学反应分析
Types of Reactions
3-Oxododecanoyl-CoA undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 3-oxododecanoic acid.
Reduction: It can be reduced to form dodecanoyl-CoA.
Substitution: It can participate in substitution reactions where the CoA moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and NAD+.
Reduction: Reducing agents such as NADH or FADH2 are typically used.
Substitution: Various nucleophiles can be used to replace the CoA moiety under mild conditions.
Major Products
Oxidation: 3-oxododecanoic acid.
Reduction: Dodecanoyl-CoA.
Substitution: Various substituted acyl-CoA derivatives.
科学研究应用
3-Oxododecanoyl-CoA has several scientific research applications:
作用机制
3-Oxododecanoyl-CoA exerts its effects by participating in the beta-oxidation pathway of fatty acids. It is converted to acetyl-CoA through a series of enzymatic reactions, which then enters the citric acid cycle to produce energy. The molecular targets involved include acyl-CoA dehydrogenase, enoyl-CoA hydratase, and beta-ketothiolase . These enzymes catalyze the sequential oxidation, hydration, and cleavage of this compound, leading to the formation of acetyl-CoA and shorter acyl-CoA derivatives .
相似化合物的比较
Similar Compounds
3-Oxodecanoyl-CoA: A shorter-chain analog involved in similar metabolic pathways.
Dodecanoyl-CoA: The reduced form of 3-oxododecanoyl-CoA.
3-Oxotetradecanoyl-CoA: A longer-chain analog with similar biochemical properties.
Uniqueness
This compound is unique due to its specific chain length and the presence of a keto group at the third carbon position. This structural feature allows it to participate in specific enzymatic reactions that are not possible with other acyl-CoA derivatives . Its role in the beta-oxidation pathway and its involvement in various metabolic processes make it a valuable compound for research and industrial applications .
属性
CAS 编号 |
78303-19-2 |
|---|---|
分子式 |
C33H56N7O18P3S |
分子量 |
963.8 g/mol |
IUPAC 名称 |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxododecanethioate |
InChI |
InChI=1S/C33H56N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-20,22,26-28,32,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/t22-,26-,27-,28?,32-/m1/s1 |
InChI 键 |
HQANBZHVWIDNQZ-IIZVUBDFSA-N |
手性 SMILES |
CCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
规范 SMILES |
CCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


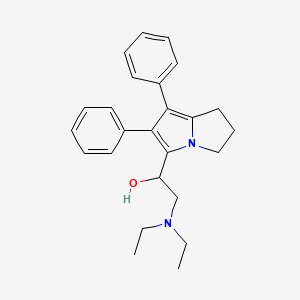
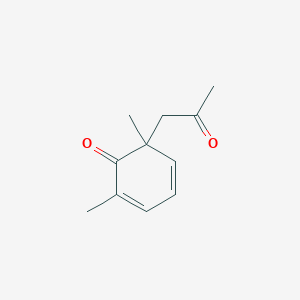
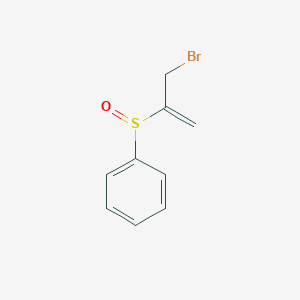
![Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14453227.png)
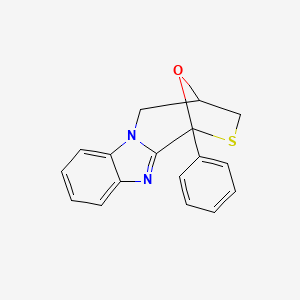
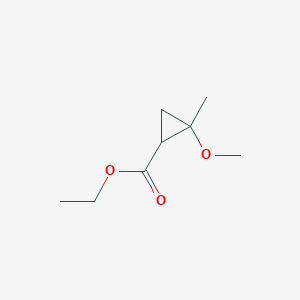
![Bis[4-(chlorocarbonyl)phenyl] decanedioate](/img/structure/B14453255.png)
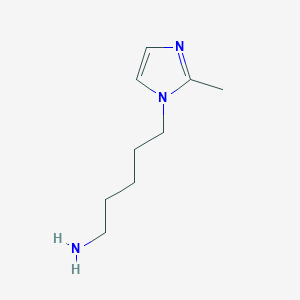

![N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14453278.png)




